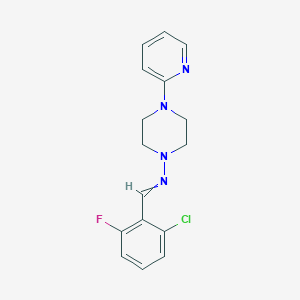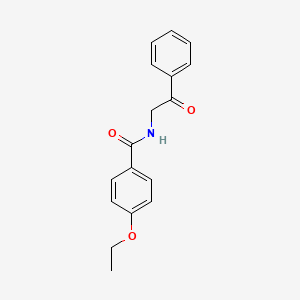![molecular formula C16H26N2O2 B5617526 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5617526.png)
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, silver nitrate in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other substituents at the benzyl position.
科学研究应用
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylpiperidine: Similar structure but with a piperidine ring instead of a diazepane ring.
This compound N-acetyl-L-leucine salt: A derivative with an additional acetyl-leucine group, which may alter its biological activity and solubility.
This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-12-14(6-7-15(16)19-3)13-18-9-5-8-17(2)10-11-18/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBYWJGOFNTSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5617458.png)
![3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5617466.png)
![1-(4-isopropylphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617475.png)
![1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5617476.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5617489.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5617499.png)
![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)
![N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)
![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)
![1-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5617522.png)
![2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole](/img/structure/B5617532.png)

